5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone
Description
Properties
InChI |
InChI=1S/C32H18ClFO5/c33-19-14-12-17(13-15-19)30-31(26(35)21-8-1-2-9-22(21)27(31)36)25(18-6-5-7-20(34)16-18)32(39-30)28(37)23-10-3-4-11-24(23)29(32)38/h1-16,25,30H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCEZWOCOXKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone typically involves the following steps:
Formation of the spiro-indene-furan core: This step involves the cyclization of indene and furan derivatives under specific conditions, often using strong acids or bases as catalysts.
Introduction of the chlorinated and fluorinated phenyl groups: These groups are usually introduced through halogenation reactions, where the phenyl rings are functionalized with chlorine and fluorine atoms.
Final oxidation step: The compound is subjected to oxidation to form the tetrone structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthetic routes with optimization for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions may be employed to modify the tetrone structure, potentially transforming it into more reactive intermediates.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidized derivatives: Additional functional groups like ketones or carboxylic acids.
Reduced derivatives: More reactive intermediates with hydroxyl or alkoxy groups.
Substituted products: Phenyl rings functionalized with various substituents such as halogens, alkyl, or nitro groups.
Scientific Research Applications
Chemistry
Catalysts: Used as ligands in metal-catalyzed reactions to enhance selectivity and yield.
Material Science: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Employed as probes to study biological mechanisms due to its unique structural features.
Medicine
Anticancer Research: Studied for its potential cytotoxic effects against various cancer cell lines.
Anti-inflammatory Agents: Explored for its ability to modulate inflammatory pathways.
Industry
Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Coatings: Incorporated into high-performance coatings for enhanced durability and chemical resistance.
Mechanism of Action
5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone exerts its effects through several mechanisms:
Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity and leading to various biological responses.
Pathways Involved: It modulates signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds from Evidence :
Target Compound vs. Analogs :
Substituent Effects :
- The 4-chlorophenyl group (electron-withdrawing) and 3-fluorophenyl group (meta-substituted) create distinct electronic environments compared to analogs like 8h (2,4-dichlorophenyl) or 3ha (difluoromethyl). These substitutions may enhance lipophilicity and influence binding affinities in biological systems.
- Unlike nitro-containing compounds (8h, 8i), the absence of a nitro group in the target compound could reduce metabolic instability while maintaining rigidity through halogenated aryl groups .
Physicochemical Properties
- Melting Points :
- Enantioselectivity: While 3ha achieved 24% ee, the target compound’s enantioselectivity could be improved using advanced chiral catalysts (e.g., SPINOL-derived CPAs), as demonstrated in fluorinated amine synthesis .
Biological Activity
5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex organic compound with potential biological activities. Its unique structure, characterized by multiple rings and functional groups, suggests a range of interactions at the molecular level that could influence various biological pathways. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 554.83 g/mol. The compound features dispiro structures that are known to exhibit diverse biological properties due to their ability to interact with various biological targets.
Anticancer Properties
Several studies have investigated the anticancer potential of dispiro compounds, including the target compound. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds with dispiro structures have been shown to cause cell cycle arrest in cancer cell lines, leading to inhibited proliferation.
- Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
A study highlighted that derivatives of dispiro compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), demonstrating an IC50 value in the low micromolar range .
Antimicrobial Activity
The antimicrobial activity of dispiro compounds has also been documented. The compound's structure allows for interaction with bacterial membranes or intracellular targets:
- Bactericidal Effects : Preliminary tests show that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds suggest that this dispiro compound may also possess such effects:
- Cytokine Inhibition : Studies indicate that dispiro compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with related dispiro compounds.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Assessment :
- Anti-inflammatory Study :
Data Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 8 µM in MCF-7 cells |
| Antimicrobial | Disk Diffusion | Inhibition zone = 15 mm against S. aureus |
| Anti-inflammatory | ELISA | Reduced TNF-alpha levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
